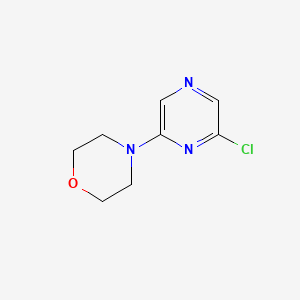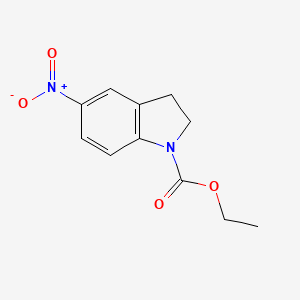
3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid is a useful research compound. Its molecular formula is C14H11ClO5S and its molecular weight is 326.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Plant Growth Regulation
Studies on plant growth-regulating substances include the investigation of chloro- and methyl-substituted phenoxyacetic and benzoic acids. Research has indicated that certain substitutions on benzoic acids, including chloro derivatives, can significantly affect their activity in promoting plant growth. These findings contribute to understanding how the substitution positions on aromatic rings influence growth-promoting activity (Pybus, Smith, Wain, & Wightman, 1959).
Development of Fluorescence Probes
Significant progress has been made in developing novel fluorescence probes capable of detecting highly reactive oxygen species (hROS) such as hydroxyl radicals and peroxidase intermediates. This research has led to the creation of probes that can differentiate between various ROS and has applications in studying the roles of hROS in biological and chemical processes (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
Investigation of Organic Reactions
Research has explored the reactions of benzoic acids with other organic compounds. For example, benzoic acid reacts with oleic acid in the presence of methanesulfonic acid as a catalyst to form addition products. These studies provide insights into the reactivity of benzoic acids in organic synthesis (Eisner, Perlstein, & Ault, 1963).
Metabolism Studies
The metabolism of 3-phenoxybenzoic acid and its glucoside conjugate in rats has been studied, revealing extensive metabolism and rapid elimination. This research contributes to our understanding of how such compounds are processed in biological systems (Crayford & Hutson, 1980).
Synthesis of Chemical Compounds
The synthesis of specific benzoic acid derivatives, like 4-(methylsulfonyl)benzoic acid, has been investigated, leading to more cost-effective and environmentally friendly production methods. This research is significant for large-scale production and industrial applications (Yin, 2002).
Oxidative Behavior Studies
The oxidative behavior of specific benzoic acid derivatives has been examined, offering insights into the chemical properties and reactions of these compounds. This research is important for understanding the chemical behavior and potential applications of benzoic acids in various fields (Legorburu, Alonso, & Jiménez, 1993).
Mecanismo De Acción
Target of Action
This compound is often used in proteomics research , suggesting it may interact with proteins or other biomolecules to exert its effects.
Mode of Action
It’s known that the compound is used in proteomics research , implying it may interact with proteins or other biomolecules in a specific manner.
Pharmacokinetics
It’s known that the compound is almost insoluble in water at room temperature but soluble in organic solvents such as ethanol and acetone . This suggests that its bioavailability may be influenced by these properties.
Result of Action
As it is used in proteomics research
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid. For instance, its solubility in water and organic solvents suggests that the compound’s action may be influenced by the solvent environment. Additionally, it should be stored and handled properly to avoid reactions with oxidizing agents, strong acids, and strong bases .
Propiedades
IUPAC Name |
3-(2-chloro-4-methylsulfonylphenoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO5S/c1-21(18,19)11-5-6-13(12(15)8-11)20-10-4-2-3-9(7-10)14(16)17/h2-8H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUWIGAMOUAEQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)OC2=CC=CC(=C2)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1328594.png)





![4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1328607.png)

![4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine](/img/structure/B1328611.png)

